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molecular formula C15H16N2O2S B8540619 2-Nitro-5-[(3-phenylpropyl)sulfanyl]aniline CAS No. 58841-26-2

2-Nitro-5-[(3-phenylpropyl)sulfanyl]aniline

Cat. No. B8540619
M. Wt: 288.4 g/mol
InChI Key: FOOMZPKUMSDTLL-UHFFFAOYSA-N
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Patent
US03993768

Procedure details

3.45 G. of 2-amino-4-chloro-1-nitrobenzene and 5.3 g. of sodium sulfide monohydrate in 30 ml. of dimethylformamide is heated at about 100° for 1 hour under nitrogen, cooled and 4.5 g. of 3-phenylpropyl bromide added, held at 20°-25° for 4 hours, then diluted with water. The product is filtered off and recrystallized from methanol to afford 2-amino-4-(3-phenylpropylthio)-1-nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].O.[S-2:13].[Na+].[Na+].CN(C)C=O.[C:21]1([CH2:27][CH2:28][CH2:29]Br)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O>[NH2:1][C:2]1[CH:7]=[C:6]([S:13][CH2:29][CH2:28][CH2:27][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[S-2].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)SCCCC1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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